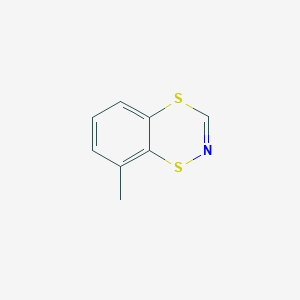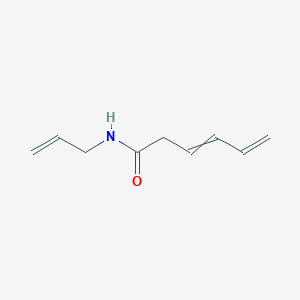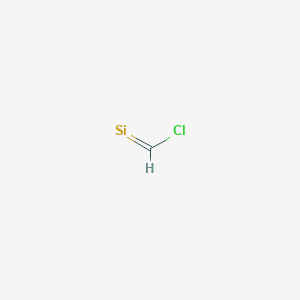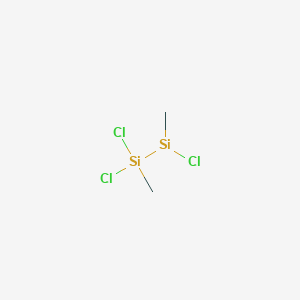![molecular formula C12H19BrN2O B14413325 (NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of the pyridinium ion in its structure imparts unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide typically involves the reaction of 1-hexylpyridin-1-ium with hydroxylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of the corresponding N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding chloride or iodide salt.
Scientific Research Applications
(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxylamine group can undergo redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Hexylpyridin-1-ium chloride
- 1-Hexylpyridin-1-ium hydrogen sulfate
- 1-Hexylpyridinium hexafluorophosphate
Uniqueness
(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium salts. This makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C12H19BrN2O |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C12H18N2O.BrH/c1-2-3-4-5-8-14-9-6-12(7-10-14)11-13-15;/h6-7,9-11H,2-5,8H2,1H3;1H |
InChI Key |
SJZWYZOGGDGCPG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC[N+]1=CC=C(C=C1)/C=N/O.[Br-] |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C=NO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)



![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)


silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)

![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
